N-(1-Cyanocyclohexyl)-2-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)propanamide
Description
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-13(16(24)21-19(12-20)10-6-3-7-11-19)27-18-23-22-17(26-18)14-8-4-5-9-15(14)25-2/h4-5,8-9,13H,3,6-7,10-11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQHECTYVZQVAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)SC2=NN=C(O2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclohexyl)-2-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)propanamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the methoxyphenyl group: This step may involve the use of methoxy-substituted benzoyl chloride or similar reagents.
Attachment of the cyanocyclohexyl group: This can be done through nucleophilic substitution reactions involving cyanocyclohexyl halides.
Final coupling: The final step involves coupling the intermediate products to form the desired compound under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanocyclohexyl)-2-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide, etc.
Reducing agents: Sodium borohydride, lithium aluminum hydride, etc.
Substitution reagents: Halides, nucleophiles, electrophiles, etc.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of advanced materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclohexyl)-2-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)propanamide depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Structural Features
Compounds with 1,3,4-oxadiazole cores and propanamide thioethers are widely studied. Key structural analogs include:
Key Observations :
- The target compound distinguishes itself via the 1-cyanocyclohexyl group, which introduces steric bulk and lipophilicity compared to the sulfonylpiperidinyl groups in 8m, 8n, and 8g .
- Unlike 7c–7f, which have aminothiazole substituents, the target compound’s 2-methoxyphenyl group may enhance π-π stacking interactions with aromatic residues in biological targets .
Physicochemical Properties
Physical properties such as melting point (m.p.) and synthetic yield reflect stability and practicality:
Key Observations :
Hypotheses for Target Compound :
- The 2-methoxyphenyl group may enhance binding to kinase domains (e.g., EGFR) via aromatic interactions.
- The cyanocyclohexyl group could improve metabolic stability compared to piperidinyl sulfonates in 8m–8n .
Biological Activity
N-(1-Cyanocyclohexyl)-2-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)propanamide is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing data from various sources.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 344.4 g/mol. The structural complexity of this compound arises from its multiple functional groups which may interact with various biological targets.
The mechanism of action for oxadiazole derivatives often involves the inhibition of specific enzymes or pathways within cancer cells. For instance, studies have shown that similar compounds can selectively inhibit human carbonic anhydrases (hCA), which are implicated in tumor growth and metastasis. In particular, compounds containing the oxadiazole moiety have demonstrated significant activity against various cancer cell lines, suggesting potential therapeutic applications.
Anticancer Activity
Research indicates that this compound exhibits notable cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 11.20 | |
| MCF-7 (Breast Cancer) | 0.65 | |
| HeLa (Cervical Cancer) | 2.41 |
These values indicate that the compound is particularly effective against MCF-7 cells, with an IC50 value significantly lower than that observed for other tested lines.
Antimicrobial Activity
In addition to its anticancer properties, oxadiazole derivatives have shown antimicrobial activity. Compounds similar to this compound have been reported to exhibit activity against various bacterial strains, although specific data on this compound’s antimicrobial efficacy remains limited.
Case Studies
A study conducted on a series of oxadiazole derivatives highlighted the importance of structural modifications in enhancing biological activity. The introduction of electron-withdrawing groups (EWGs) into the oxadiazole ring significantly increased anticancer potency and selectivity towards tumor cells while sparing normal cells .
Example Case Study
In vitro evaluations demonstrated that compounds with similar structural features to this compound showed promising results in inhibiting cell proliferation in human lung cancer models. The findings suggested that these compounds could serve as a basis for developing novel anticancer agents .
Q & A
(Basic) What are the optimal synthetic routes for this compound, considering yield and purity?
Answer:
The synthesis involves multi-step reactions, typically starting with oxadiazole ring formation followed by thioether coupling and acylation. Key steps include:
- Oxadiazole formation : React 2-methoxyphenyl-substituted hydrazide derivatives with carbon disulfide or thiourea under reflux (80–90°C) in ethanol or DMF .
- Thioether linkage : Use sodium hydride (NaH) in DMF to facilitate nucleophilic substitution between the oxadiazole-thiol intermediate and a bromo- or chloro-propanamide derivative .
- Acylation : Introduce the 1-cyanocyclohexyl group via coupling reagents like EDCI/HOBt in dichloromethane (DCM) at room temperature .
Critical Parameters : Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and optimize purity by recrystallization from ethanol/water mixtures .
(Basic) How can researchers characterize the structure and purity post-synthesis?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, oxadiazole carbons at δ 160–170 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z ~430) and fragmentation patterns .
- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients (retention time ~12–15 min) .
(Advanced) What strategies resolve contradictions in biological activity data across studies?
Answer:
- Assay Standardization : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and standardized protocols (e.g., MTT assay at 48h incubation) .
- Structural Confirmation : Re-examine compound purity and stereochemistry via X-ray crystallography or 2D NMR (e.g., NOESY for spatial proximity) .
- SAR Analysis : Compare bioactivity of derivatives with systematic substitutions (e.g., replacing methoxy with chloro groups) to isolate critical structural motifs .
(Advanced) How does the oxadiazole substitution pattern influence reactivity and bioactivity?
Answer:
- Electronic Effects : Electron-donating groups (e.g., methoxy) enhance oxadiazole ring stability but may reduce electrophilicity in nucleophilic reactions. Use Hammett constants (σ values) to predict reactivity .
- Bioactivity Modulation : Para-substituted aryl groups improve binding to kinase targets (e.g., EGFR) by aligning with hydrophobic pockets. Docking simulations (AutoDock Vina) validate interactions .
- Synthetic Adjustments : Replace 2-methoxyphenyl with 3,4-dimethoxyphenyl to test enhanced π-π stacking in enzyme inhibition assays .
(Advanced) How to design experiments for pharmacokinetic property evaluation?
Answer:
- Solubility : Perform shake-flask assays in PBS (pH 7.4) and simulate intestinal absorption using Caco-2 cell monolayers .
- Metabolic Stability : Incubate with liver microsomes (human or rat) and quantify parent compound via LC-MS/MS at 0, 15, 30, and 60 min .
- Plasma Protein Binding : Use equilibrium dialysis (37°C, 4h) to measure unbound fraction .
(Advanced) How to optimize synthesis for scalability without compromising purity?
Answer:
- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, solvent ratio). For example, reflux in acetonitrile at 70°C increases yield by 15% vs. DMF .
- In-line Monitoring : Use FTIR or ReactIR to track reaction progression and automate quenching .
- Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) for safer large-scale acylation .
(Basic) What analytical techniques identify degradation products under varying storage conditions?
Answer:
- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 14 days .
- HPLC-MS/MS : Identify hydrolyzed products (e.g., cleavage of thioether linkage) via molecular weight shifts .
- XRD : Detect crystalline changes in degraded samples .
(Advanced) How do electronic effects of substituents affect biological target interactions?
Answer:
- Computational Modeling : Density Functional Theory (DFT) calculates charge distribution on the oxadiazole ring; higher electron density correlates with stronger hydrogen bonding .
- Comparative Bioassays : Replace methoxy with trifluoromethyl to test enhanced hydrophobic binding in kinase assays .
(Basic) What in vitro models evaluate therapeutic potential?
Answer:
- Anticancer : NCI-60 cell panel screening, with IC determination in MDA-MB-231 (breast cancer) .
- Antimicrobial : Broth microdilution against S. aureus (ATCC 29213) and E. coli (ATCC 25922) .
- Enzyme Inhibition : Fluorescence-based assays for COX-2 or α-glucosidase .
(Advanced) How to address conflicting stability data in solvents?
Answer:
- Solvent Screening : Test stability in DMSO, ethanol, and PBS via UV-Vis (λ = 254 nm) over 72h .
- Kinetic Studies : Plot degradation rates (k) using first-order models; DMSO shows <5% degradation at 25°C .
- NMR Tracking : Monitor proton shifts (e.g., cyanocyclohexyl CH) to detect solvolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
